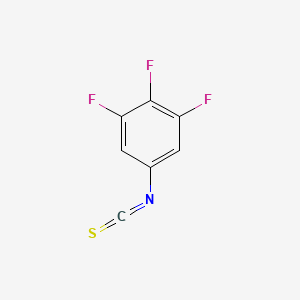

3,4,5-Trifluorophenyl isothiocyanate

説明

BenchChem offers high-quality 3,4,5-Trifluorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trifluorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,2,3-trifluoro-5-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBSFEHVBOTTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375356 | |

| Record name | 3,4,5-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362690-52-6 | |

| Record name | 3,4,5-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Solubility of 3,4,5-Trifluorophenyl Isothiocyanate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3,4,5-trifluorophenyl isothiocyanate, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the underlying physicochemical principles and provides a robust experimental framework for researchers to determine solubility in their specific solvent systems.

Introduction to 3,4,5-Trifluorophenyl Isothiocyanate and its Significance

3,4,5-Trifluorophenyl isothiocyanate belongs to the isothiocyanate (ITC) class of organic compounds, characterized by the functional group –N=C=S.[1] Isothiocyanates are recognized for their high reactivity, especially towards nucleophiles, making them valuable intermediates in the synthesis of a wide range of biologically active molecules and heterocyclic compounds.[2] The trifluorophenyl moiety significantly influences the molecule's electrophilicity, stability, and pharmacokinetic properties, making this particular compound a subject of interest in medicinal chemistry for the development of targeted therapies.[3][4] Understanding its solubility is paramount for reaction optimization, formulation development, and biological screening.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5]

Key Molecular Features of 3,4,5-Trifluorophenyl Isothiocyanate:

-

Aromatic Phenyl Ring: The core benzene ring is inherently nonpolar and favors interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Trifluoro Substitution: The three fluorine atoms are highly electronegative, creating strong C-F bonds and inducing a significant dipole moment on the phenyl ring. This increases the overall polarity of the molecule compared to unsubstituted phenyl isothiocyanate. The fluorine atoms can also participate in weak hydrogen bonding as acceptors.

-

Isothiocyanate Group (-N=C=S): This functional group is polar and electrophilic.[1] The sulfur and nitrogen atoms can act as hydrogen bond acceptors.

Based on these features, 3,4,5-trifluorophenyl isothiocyanate can be classified as a moderately polar compound. Its solubility will be highest in solvents that can effectively solvate both the polar functional groups and the fluorinated aromatic ring.

Table 1: Predicted Qualitative Solubility of 3,4,5-Trifluorophenyl Isothiocyanate in Common Organic Solvents

| Solvent Category | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The nonpolar phenyl ring will interact favorably, but the polar isothiocyanate and trifluoro groups will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can effectively solvate the polar isothiocyanate and trifluoro groups through dipole-dipole interactions. Their organic character also allows for favorable interactions with the phenyl ring. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen and sulfur atoms of the isothiocyanate group and the fluorine atoms. However, the nonpolar character of the alkyl chains in larger alcohols may reduce solubility compared to smaller alcohols. Solubility in water is expected to be very low due to the hydrophobicity of the aromatic ring. |

Experimental Protocol for Solubility Determination

The following is a standardized, step-by-step methodology for quantitatively determining the solubility of 3,4,5-trifluorophenyl isothiocyanate in a chosen organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

3,4,5-Trifluorophenyl Isothiocyanate (analytical grade)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of 3,4,5-trifluorophenyl isothiocyanate and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Generation of Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations. Analyze these standards using a validated HPLC or GC method to generate a calibration curve of instrument response versus concentration.

-

Sample Preparation for Solubility Testing: Add an excess amount of 3,4,5-trifluorophenyl isothiocyanate to a pre-weighed vial. Record the exact mass of the compound added.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. Vigorous mixing is essential.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a few hours to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a small aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution (if necessary): The saturated solution may need to be diluted with the same solvent to fall within the concentration range of the calibration curve.

-

Analysis: Analyze the filtered (and diluted, if applicable) sample using the same HPLC or GC method used for the calibration standards.

-

Calculation of Solubility: Use the instrument response and the calibration curve to determine the concentration of 3,4,5-trifluorophenyl isothiocyanate in the saturated solution. The solubility is expressed in units such as mg/mL or mol/L.

Caption: Experimental workflow for determining the solubility of 3,4,5-trifluorophenyl isothiocyanate.

Factors Influencing Solvent Selection

The choice of solvent is dictated by the intended application. The following diagram illustrates the decision-making process for solvent selection.

Caption: Decision tree for selecting a suitable solvent based on the intended application.

Safety and Handling

-

Toxicity: Isothiocyanates can be toxic if swallowed, inhaled, or in contact with skin.[8]

-

Corrosivity: Many isothiocyanates are corrosive and can cause severe skin burns and eye damage.[6][7]

-

Sensitization: May cause skin or respiratory sensitization.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials.

Researchers must consult the specific SDS for the product they are using and perform a thorough risk assessment before commencing any experimental work.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,4,5-trifluorophenyl isothiocyanate in organic solvents. By understanding its physicochemical properties and employing the detailed experimental protocol, researchers can accurately determine its solubility in their chosen systems. This knowledge is critical for advancing its application in drug discovery, chemical synthesis, and other scientific endeavors.

References

- Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98.

- Sigma-Aldrich. (2025-05-06). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025-10-24). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

- Fisher Scientific. (2025-12-26). SAFETY DATA SHEET.

- CymitQuimica. (2024-12-19). Safety Data Sheet.

- ChemicalBook. (n.d.). 3,4,5-TRIFLUOROPHENYL ISOTHIOCYANATE.

- Benchchem. (n.d.). 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile.

- PubMed. (n.d.). Novel azido and isothiocyanato analogues of [3-(4-phenylalkylpiperazin-1-yl)propyl]bis(4-fluorophenyl)amines as potential irreversible ligands for the dopamine transporter.

- PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

- Nature. (2025-11-24). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.

- PubChem. (n.d.). 3,5-Difluorophenyl isothiocyanate.

- Milczarek, M., Misiewicz-Krzemińska, I., Lubelska, K., & Wiktorska, K. (n.d.). COMBINATION TREATMENT WITH 5-FLUOROURACIL AND ISOTHIOCYANATES SHOWS AN ANTAGONISTIC EFFECT IN CHINESE HAMSTER FIBROBLAST CELLS.

- Wikipedia. (n.d.). Isothiocyanate.

- LookChem. (n.d.). Cas 1544-68-9,4-FLUOROPHENYL ISOTHIOCYANATE.

- MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur.

- Georganics. (n.d.). Isothiocyanates / thiocyanates.

- PubChem. (n.d.). 3,4,5-Trimethoxyphenyl isothiocyanate.

Sources

reactivity profile of 3,4,5-trifluorophenyl isothiocyanate with nucleophiles

An In-Depth Technical Guide to the Reactivity Profile of 3,4,5-Trifluorophenyl Isothiocyanate with Nucleophiles

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3,4,5-trifluorophenyl isothiocyanate with common biological and synthetic nucleophiles. The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the electrophilicity of the isothiocyanate carbon, rendering this reagent a valuable tool in bioconjugation, drug discovery, and materials science. This document elucidates the underlying electronic effects, reaction kinetics, and mechanistic pathways. Detailed, field-proven experimental protocols, comparative data, and visual workflow diagrams are provided to enable researchers to effectively harness the unique reactivity of this versatile chemical entity.

Introduction: The Unique Electronic Signature of 3,4,5-Trifluorophenyl Isothiocyanate

Isothiocyanates (ITCs) are a class of organic compounds characterized by the R-N=C=S functional group. The central carbon atom of the isothiocyanate moiety is inherently electrophilic and susceptible to attack by nucleophiles.[1] The reactivity of this functional group can be significantly modulated by the nature of the 'R' group. In the case of 3,4,5-trifluorophenyl isothiocyanate, the aromatic ring is decorated with three strongly electronegative fluorine atoms.

These fluorine substituents exert a powerful electron-withdrawing inductive effect (-I effect) on the phenyl ring.[2][3] This effect is additive, and the symmetrical substitution pattern in the 3, 4, and 5 positions creates a significant electron deficit across the aromatic system. This electron withdrawal is transmitted to the isothiocyanate group, further increasing the partial positive charge on the central carbon atom and thereby enhancing its electrophilicity. Consequently, 3,4,5-trifluorophenyl isothiocyanate is anticipated to be a highly reactive electrophile, readily undergoing addition reactions with a variety of nucleophiles.[4] The trifluoromethyl group, a common substituent in medicinal chemistry, is also known for its strong electron-withdrawing properties that can enhance biological activity and metabolic stability.[5]

Reactivity with Amine Nucleophiles: Formation of Thioureas

The reaction of isothiocyanates with primary and secondary amines is a robust and widely utilized transformation for the synthesis of substituted thioureas.[6][7] This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.[8]

The enhanced electrophilicity of 3,4,5-trifluorophenyl isothiocyanate leads to rapid and often quantitative formation of the corresponding N-(3,4,5-trifluorophenyl)-N'-substituted thioureas. The reaction is generally faster compared to phenyl isothiocyanate or its electron-donated analogues.

General Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isothiocyanate.

-

Proton Transfer: A proton is transferred from the amine to the nitrogen of the isothiocyanate, yielding the stable thiourea adduct.[1]

3,4,5-F₃-Ph-N⁻-C(=S)-N⁺H₂-R Zwitterionic Intermediate

>]; "Thiourea" [label=<

3,4,5-F₃-Ph-NH-C(=S)-NH-R Thiourea Adduct

>]; }

"ITC" -> "Intermediate" [label="Nucleophilic Attack"]; "Amine" -> "Intermediate"; "Intermediate" -> "Thiourea" [label="Proton Transfer"]; } caption [label="Mechanism of Thiourea Formation", fontsize=10, fontname="Arial"]; }

Caption: General mechanism for the reaction of 3,4,5-trifluorophenyl isothiocyanate with a primary amine.

Experimental Protocol: Synthesis of N-(3,4,5-Trifluorophenyl)-N'-(benzyl)thiourea

This protocol provides a standard procedure for the synthesis of a representative thiourea derivative.

Materials:

-

3,4,5-Trifluorophenyl isothiocyanate

-

Benzylamine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve 3,4,5-trifluorophenyl isothiocyanate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add benzylamine (1.0 eq) dropwise to the stirred solution at room temperature.

-

The reaction is typically exothermic. Maintain the temperature at room temperature with a water bath if necessary.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

-

Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by filtration, wash with cold DCM or hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the pure N-(3,4,5-trifluorophenyl)-N'-(benzyl)thiourea.

Self-Validation: The purity of the product can be confirmed by melting point determination, and its structure verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The characteristic C=S stretch in the IR spectrum is typically observed around 1300-1350 cm⁻¹.

Reactivity with Thiol Nucleophiles: Formation of Dithiocarbamates

Isothiocyanates readily react with thiol-containing compounds, such as cysteine or glutathione in biological contexts, or simple thiols in synthetic chemistry, to form dithiocarbamate adducts.[9][10] This reaction is of particular significance in drug development as the covalent modification of cysteine residues in proteins is a common mechanism of action for many bioactive compounds.[8]

The reaction of 3,4,5-trifluorophenyl isothiocyanate with thiols is also accelerated by the electron-withdrawing nature of the trifluorinated ring. However, a key distinction from the reaction with amines is the reversibility of dithiocarbamate formation.[10] The stability of the dithiocarbamate adduct is influenced by pH and the nature of the thiol.

General Reaction Mechanism

The mechanism is analogous to the reaction with amines, involving a nucleophilic attack of the thiolate anion on the isothiocyanate carbon.

3,4,5-F₃-Ph-N⁻-C(=S)-S⁺H-R Intermediate

>]; "Dithiocarbamate" [label=<

3,4,5-F₃-Ph-NH-C(=S)-S-R Dithiocarbamate Adduct

>]; }

"ITC" -> "Intermediate" [label="Nucleophilic Attack"]; "Thiol" -> "Intermediate"; "Intermediate" -> "Dithiocarbamate" [label="Proton Transfer"]; "Dithiocarbamate" -> "ITC" [label="Reversible", style=dashed, color="#EA4335", dir=back]; "Dithiocarbamate" -> "Thiol" [style=dashed, color="#EA4335", dir=back]; } caption [label="Mechanism of Dithiocarbamate Formation", fontsize=10, fontname="Arial"]; }

Caption: General mechanism for the reversible reaction of 3,4,5-trifluorophenyl isothiocyanate with a thiol.

Experimental Protocol: Monitoring the Reaction with a Thiol by UV-Vis Spectroscopy

This protocol describes a method to monitor the reaction kinetics of an isothiocyanate with a thiol, which is often faster than with amines and can be conveniently followed spectrophotometrically.[11] A method for the quantitative determination of isothiocyanates involves cyclocondensation with vicinal dithiols like 1,2-benzenedithiol.[12][13]

Materials:

-

3,4,5-Trifluorophenyl isothiocyanate

-

N-acetylcysteine

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Prepare a stock solution of 3,4,5-trifluorophenyl isothiocyanate in ACN.

-

Prepare a stock solution of N-acetylcysteine in phosphate buffer (pH 7.4).

-

In a quartz cuvette, add the phosphate buffer and the N-acetylcysteine solution to achieve the desired final concentration.

-

Initiate the reaction by adding a small aliquot of the isothiocyanate stock solution to the cuvette.

-

Immediately start monitoring the change in absorbance at a wavelength where the product shows significant absorbance and the starting materials have minimal absorbance. The formation of the dithiocarbamate can be monitored by following the disappearance of the isothiocyanate peak.

-

Record the absorbance at regular time intervals.

-

The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.

Reactivity with Other Nucleophiles

While amines and thiols are the most common nucleophiles to react with isothiocyanates, other nucleophiles can also react under specific conditions.

-

Alcohols/Alkoxides: In the presence of a strong base, alcohols can be deprotonated to form alkoxides, which are sufficiently nucleophilic to attack the isothiocyanate, forming thiocarbamates. The reaction kinetics are dependent on the nucleophile concentration, temperature, and medium composition.[11]

-

Water/Hydroxide: At higher pH, hydroxide ions can attack the isothiocyanate, leading to the formation of a dithiocarbamate, which can further decompose. Isothiocyanates are generally unstable in aqueous solutions.[14][15]

Comparative Reactivity Profile

The reactivity of 3,4,5-trifluorophenyl isothiocyanate with various nucleophiles is summarized below. The reaction rates are qualitatively compared based on the principles of electronic effects and nucleophilicity.

| Nucleophile Class | Product | Relative Reactivity | Reversibility | Key Considerations |

| Primary/Secondary Amines | Thiourea | Very High | No | Generally fast and irreversible, forming stable adducts.[1] |

| Thiols/Thiolates | Dithiocarbamate | High | Yes | Reaction is reversible; adduct stability is pH-dependent.[10] |

| Alcohols/Alkoxides | Thiocarbamate | Moderate | No | Requires basic conditions to generate the more nucleophilic alkoxide.[11] |

| Water/Hydroxide | Dithiocarbamate (unstable) | Low to Moderate | - | Leads to decomposition, especially at high pH.[14] |

Conclusion

3,4,5-Trifluorophenyl isothiocyanate is a highly reactive and versatile electrophile due to the strong electron-withdrawing nature of the trifluorinated phenyl ring. It reacts readily with a range of nucleophiles, most notably amines and thiols, to form stable thiourea and reversible dithiocarbamate adducts, respectively. This predictable and robust reactivity profile makes it an invaluable tool for researchers in drug development, chemical biology, and materials science for applications requiring efficient covalent bond formation. The protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this potent chemical entity in their research endeavors.

References

- Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. (n.d.). Vertex AI Search.

- Drobnica, L., & Augustin, J. (1965). 384 KINETICS OF REACTIONS OF ISOTHIOCYANATES WITH DIGLYCINE, CYSTINE, LYSINE, ex-N-ACETYLLYSINE AND OXIDISED GLUTATHIONE.

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. (2025). Benchchem.

- Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical biochemistry, 205(1), 100–107.

- Reaction mechanism of acetyl isothiocyanate with primary amines. (2025). Benchchem.

- MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS. (n.d.). ResearchGate.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (n.d.). Journal of Food Science and Technology.

- Al-Janabi, A. A. H. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Molecules, 27(19), 6467.

- Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2025, October 16). ResearchGate.

- Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. (n.d.). ResearchGate.

-

Reaction of isothiocyanates with nucleophiles. Compiled from data in[16]. (n.d.). ResearchGate. Retrieved February 15, 2026, from

- The Crucial Role of Isothiocyanates in Modern Pharmaceutical Synthesis. (2026, January 21). LinkedIn.

- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry, 8, 61-66.

- Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1996). Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol. Analytical biochemistry, 239(2), 160–167.

- The Synthesis of Isothiocyanates from Amines. (n.d.). The Journal of Organic Chemistry.

- Gilman, H., & Kinney, C. R. (1929). THE MECHANISM OF THE REACTION OF ISOCYANATES AND ISOTHIOCYANATES WITH THE GRIGNARD REAGENT. Journal of the American Chemical Society, 51(5), 1577-1582.

- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). RSC Advances, 11(5), 2825-2831.

- (PDF) The reaction of allyl isothiocyanate with hydroxyl and beta-cyclodextrin using ultraviolet spectrometry. (n.d.). ResearchGate.

- Synthesis of Certain Thiadiazolylthioureas. (n.d.). Asian Journal of Chemistry.

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate.

- Gas chromatography-mass spectrometric determination of total isothiocyanates in Chinese medicinal herbs. (2025, August 5). ResearchGate.

- Bae, S. H., et al. (2014). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 289(34), 23547-23556.

- Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface, 10(2), 79-93.

- A Comparative Guide to Analytical Methods for Isothiocyanate Detection. (2025). Benchchem.

- 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile. (n.d.). Benchchem.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024, November 23). MDPI.

- 14.3: Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.

- Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. (2021). ACS Omega, 6(6), 4349-4360.

- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025, August 6). ResearchGate.

- Flourishing reactivities of isocyanates and isothiocyanates using group 13 elements. (n.d.). CORE.

- 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.

- The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. (n.d.). RSC Publishing.

- Recent Trends in Direct S-Cyanation of Thiols. (2023). Chemical Review and Letters, 6, 213-222.

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2026, January 19). MDPI.

- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry, 8, 61-66.

- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). MDPI.

- New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2025, November 24). Scientific Reports.

- Electrochemical isothiocyanation of primary amines. (n.d.). University of Greenwich.

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (n.d.). Michael Pittelkow.

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). The Journal of Organic Chemistry.

- The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (n.d.). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]

- 12. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 15. researchgate.net [researchgate.net]

- 16. Isothiocyanate synthesis [organic-chemistry.org]

Application Notes and Protocols for N-Terminal Sequencing using 3,4,5-Trifluorophenyl Isothiocyanate

Introduction: Advancing Edman Degradation with Fluorinated Reagents

For decades, the Edman degradation has been a cornerstone of protein chemistry, providing a reliable method for determining the N-terminal sequence of amino acids in peptides and proteins.[1] Developed by Pehr Edman, this stepwise chemical process systematically removes and identifies amino acids from the N-terminus, revolutionizing our ability to elucidate primary protein structure.[2] The classic Edman reagent, phenyl isothiocyanate (PITC), has been instrumental in this process. However, the pursuit of enhanced sensitivity and alternative detection methods has led to the exploration of modified reagents. This guide focuses on the application of 3,4,5-trifluorophenyl isothiocyanate (TFPITC) as a next-generation reagent for Edman degradation, offering unique advantages for researchers, scientists, and drug development professionals.

The introduction of fluorine atoms into the phenyl ring of the isothiocyanate reagent provides a powerful analytical handle. The inherent properties of fluorine, including its high electronegativity and the unique characteristics of the resulting trifluorophenylthiohydantoin (TFPTC) amino acid derivatives, open the door to more sensitive and versatile detection techniques. This application note provides a comprehensive overview of the principles, protocols, and advantages of using TFPITC in Edman degradation.

Principle of the Method: The Edman Cycle with 3,4,5-Trifluorophenyl Isothiocyanate

The Edman degradation using TFPITC follows the same fundamental three-step cyclical process as the traditional method with PITC: coupling, cleavage, and conversion.[3]

-

Coupling: Under mildly alkaline conditions (pH ~9), the uncharged N-terminal α-amino group of the peptide performs a nucleophilic attack on the carbon atom of the isothiocyanate group of TFPITC. This reaction forms a stable 3,4,5-trifluorophenylthiocarbamoyl (TFPTC) peptide derivative.[4]

-

Cleavage: The TFPTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This step selectively cleaves the peptide bond between the first and second amino acid residues. The N-terminal amino acid is released as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle.[5]

-

Conversion and Identification: The unstable ATZ derivative is extracted and then converted to a more stable 3,4,5-trifluorophenylthiohydantoin (TFPTC) amino acid derivative by treatment with aqueous acid. This stable derivative is then identified using various analytical techniques.[5]

This entire cycle is repeated to sequentially identify the amino acids from the N-terminus of the peptide.[2]

Figure 1: The Edman degradation cycle using 3,4,5-trifluorophenyl isothiocyanate (TFPITC).

Advantages of 3,4,5-Trifluorophenyl Isothiocyanate over PITC

The trifluorinated phenyl group in TFPITC offers several key advantages over the standard PITC reagent, primarily centered around the analytical detection of the resulting TFPTC-amino acid derivatives.

| Feature | Phenyl Isothiocyanate (PITC) | 3,4,5-Trifluorophenyl Isothiocyanate (TFPITC) | Rationale for Advantage |

| Detection Methods | Primarily UV-HPLC | HPLC, Gas Chromatography (GC), Mass Spectrometry (MS), 19F NMR | Fluorination increases volatility for GC analysis and provides a unique NMR-active nucleus for background-free 19F NMR detection. |

| Sensitivity | Standard | Potentially higher | The unique properties of the fluorinated derivatives can lead to lower limits of detection in specific analytical platforms like GC with electron capture detection or 19F NMR. |

| Alternative Analysis | Limited | Multiple orthogonal methods | The ability to use GC, MS, and 19F NMR in addition to HPLC provides greater confidence in amino acid identification through cross-validation. |

| Background Noise | Potential for interfering peaks in complex samples | Reduced background in 19F NMR | The 19F nucleus is virtually absent in biological systems, leading to highly specific and background-free NMR signals.[6] |

Experimental Protocols

The following protocols provide a general framework for performing Edman degradation using TFPITC. Optimization may be required depending on the specific peptide or protein and the available instrumentation.

Materials and Reagents

-

Peptide/Protein Sample: Purified and salt-free, lyophilized if possible.

-

3,4,5-Trifluorophenyl Isothiocyanate (TFPITC): Sequencing grade.

-

Coupling Buffer: 5% Pyridine in water, adjusted to pH 9.0 with N-methylmorpholine.

-

Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).

-

Conversion Reagent: 25% aqueous Trifluoroacetic Acid (TFA).

-

Extraction Solvents: Heptane, Ethyl Acetate, Acetonitrile (all HPLC or sequencing grade).

-

Nitrogen Gas: High purity, for drying steps.

-

Automated Sequencer or Reaction Vials: Suitable for performing the degradation steps.

Step-by-Step Protocol

Figure 2: Step-by-step experimental workflow for Edman degradation using TFPITC.

-

Coupling:

-

Dissolve the peptide sample (10-100 picomoles) in the coupling buffer.

-

Add a solution of TFPITC in a suitable solvent (e.g., acetonitrile).

-

Incubate the reaction mixture at approximately 50°C for 20-30 minutes.

-

-

Washing:

-

Wash the reaction mixture with heptane and ethyl acetate to remove excess reagent and by-products.

-

Dry the sample completely under a stream of nitrogen gas.

-

-

Cleavage:

-

Add anhydrous TFA to the dried sample.

-

Incubate at 50°C for 10-15 minutes.

-

Dry the sample under nitrogen.

-

-

Extraction:

-

Extract the cleaved ATZ-amino acid derivative with a suitable organic solvent like ethyl acetate.

-

The remaining peptide is dried and subjected to the next cycle of degradation.

-

-

Conversion:

-

Dry the extracted ATZ-amino acid derivative.

-

Add 25% aqueous TFA and incubate at 65°C for 20 minutes to convert the ATZ-derivative to the stable TFPTC-amino acid.

-

Dry the resulting TFPTC-amino acid.

-

-

Analysis:

-

Reconstitute the dried TFPTC-amino acid in a solvent compatible with the chosen analytical method.

-

Identify the TFPTC-amino acid by comparing its retention time (for HPLC or GC) or mass-to-charge ratio (for MS) to known standards. For 19F NMR, the chemical shift will be indicative of the amino acid.

-

Data Analysis and Interpretation

The identification of the released TFPTC-amino acid at each cycle is the key to determining the peptide sequence. Several high-sensitivity techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for separating and identifying PTH-amino acids, and a similar approach is effective for TFPTC derivatives.[7]

-

Principle: The TFPTC-amino acids are separated based on their hydrophobicity on a C18 column.

-

Detection: A UV detector is typically used, as the phenylthiohydantoin ring has a characteristic UV absorbance.[8]

-

Identification: The retention time of the unknown TFPTC-amino acid is compared to a standard chromatogram of all 20 TFPTC-amino acid derivatives.

Gas Chromatography (GC)

The increased volatility of fluorinated compounds makes GC a viable and potentially more sensitive method for analyzing TFPTC-amino acids.

-

Principle: The volatile TFPTC-amino acid derivatives are separated in a capillary column based on their boiling points and interactions with the stationary phase.

-

Detection: A Flame Ionization Detector (FID) can be used, but an Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, offering a significant advantage in sensitivity.

-

Identification: Similar to HPLC, identification is based on comparing the retention time of the unknown to known standards.

Mass Spectrometry (MS)

MS provides a direct measurement of the molecular weight of the TFPTC-amino acid, offering unambiguous identification.[9]

-

Principle: The TFPTC-amino acid is ionized (e.g., by electrospray ionization), and its mass-to-charge ratio is determined.

-

Identification: The measured mass is matched to the calculated exact mass of the expected TFPTC-amino acid derivative. Tandem MS (MS/MS) can provide further structural confirmation through fragmentation patterns.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

This technique is uniquely suited for analyzing the fluorinated derivatives from TFPITC-based Edman degradation.

-

Principle: The ¹⁹F nucleus is NMR-active and has a 100% natural abundance.[6] The chemical environment around the fluorine atoms, influenced by the amino acid side chain, will result in a unique chemical shift in the ¹⁹F NMR spectrum.

-

Advantages: Biological samples have virtually no background ¹⁹F signal, leading to very clean spectra.[6] The wide chemical shift range of ¹⁹F provides excellent resolution between different TFPTC-amino acids.

-

Identification: The chemical shift of the observed ¹⁹F signal is compared to the known chemical shifts of standard TFPTC-amino acid derivatives.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low yield of TFPTC-amino acid | N-terminus of the peptide is blocked (e.g., acetylation). | Check for post-translational modifications. If blocked, consider alternative sequencing methods or enzymatic/chemical deblocking. |

| Incomplete coupling reaction. | Optimize coupling time, temperature, or pH. Ensure TFPITC reagent is fresh. | |

| Incomplete cleavage or conversion. | Ensure anhydrous conditions for cleavage and correct acid concentration and temperature for conversion. | |

| Overlapping peaks in HPLC or GC | Suboptimal separation conditions. | Adjust the gradient, mobile/stationary phase, or temperature to improve resolution. |

| Presence of by-products. | Optimize wash steps to remove interfering substances. | |

| Ambiguous identification | Multiple amino acids released in one cycle. | Indicates a heterogeneous sample. Purify the peptide sample further. |

| Unexpected retention time or mass. | Consider the possibility of a post-translationally modified amino acid. Use an orthogonal analytical method (e.g., MS to confirm HPLC) for verification. |

Conclusion

The use of 3,4,5-trifluorophenyl isothiocyanate in Edman degradation represents a significant advancement in N-terminal protein sequencing. While building upon the robust and well-established principles of the classic Edman chemistry, TFPITC introduces a versatile analytical handle—the trifluorophenyl group. This modification unlocks the potential for more sensitive and diverse detection methods, including gas chromatography and, most notably, ¹⁹F NMR spectroscopy. For researchers in proteomics, drug discovery, and molecular biology, TFPITC offers a powerful tool to obtain reliable N-terminal sequence information, particularly for low-abundance proteins or when orthogonal analytical confirmation is critical. As instrumentation and methodologies continue to evolve, the advantages offered by fluorinated Edman reagents are poised to become increasingly valuable in the detailed characterization of the proteome.

References

-

Edman Degradation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2022, July 22). Retrieved from [Link]

-

Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio. (n.d.). Retrieved from [Link]

- Shively, J. E. (1986). Identification of PTH-Amino Acids by HPLC.

-

Edman degradation - Wikipedia. (n.d.). Retrieved from [Link]

-

Unlocking Protein Secrets: The Power of Edman Protein Sequencing - Creative Biolabs. (2025, May 29). Retrieved from [Link]

-

4 Steps of Edman Degradation - Mtoz Biolabs. (n.d.). Retrieved from [Link]

- The application of a fluorinated isothiocyanate as coupling agent in the Edman degradation - ScienceDirect. (1972). Biochimica et Biophysica Acta (BBA) - Protein Structure, 257(1), 76–82.

- Lequin, R. M., & Niall, H. D. (1972). The application of a fluorinated isothiocyanate as coupling agent in the Edman degradation. Biochimica et Biophysica Acta (BBA) - Protein Structure, 257(1), 76–82.

- Pisano, J. J., Bronzert, T. J., & Brewer, H. B. (1972). Analysis of amino acid phenylthiohydantoins by gas chromatography. Analytical Biochemistry, 45(1), 43-59.

- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy - ScienceDirect. (2022). Results in Chemistry, 4, 100654.

- Pucci, P., Sannia, G., & Marino, G. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biomedical & Environmental Mass Spectrometry, 15(7), 385–390.

- Lequin, R. M., & Niall, H. D. (1972). The application of a fluorinated isothiocyanate as coupling agent in the Edman degradation. Biochimica et Biophysica Acta (BBA) - Protein Structure, 257(1), 76–82.

- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. Chemical ionization mass spectral analysis of phenylthiohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

application of 3,4,5-trifluorophenyl isothiocyanate in NMR probe development

Application Note: High-Sensitivity F-NMR Protein Labeling using 3,4,5-Trifluorophenyl Isothiocyanate

Executive Summary

This application note details the utilization of 3,4,5-trifluorophenyl isothiocyanate (TFPI) as a extrinsic reporter for Protein-Observed Fluorine NMR (PrOF NMR). While single-fluorine probes (e.g., 3-fluorotyrosine) are common, the 3,4,5-trifluoro motif offers a unique balance of enhanced sensitivity (3 fluorine atoms per tag) and spectral distinctiveness (characteristic splitting patterns). This guide provides a validated protocol for conjugating TFPI to solvent-exposed lysine residues, enabling the study of protein conformational dynamics, ligand binding (Fragment-Based Drug Discovery), and protein-protein interactions.

Scientific Basis & Mechanism

The Chemistry of Conjugation

The isothiocyanate group (-NCS) of TFPI reacts specifically with nucleophilic primary amines—primarily the

-

Selectivity: The reaction is pH-dependent. At pH 8.5–9.0, Lysine residues are deprotonated (nucleophilic), facilitating the attack on the electrophilic carbon of the isothiocyanate.

-

Stability: The resulting thiourea bond is chemically robust and stable under standard NMR conditions (pH 5–8, temperatures up to 60°C).

The NMR Reporter: 3,4,5-Trifluorophenyl Moiety

Unlike a trifluoromethyl (-CF

-

Sensitivity: Three fluorine nuclei provide a 3x theoretical signal enhancement over mono-fluorinated probes.

-

Chemical Shift Anisotropy (CSA): The aromatic ring currents and fluorine positioning create a large CSA tensor, making this probe highly sensitive to changes in protein tumbling (correlation time,

) and local dynamics. -

Spectral Signature:

-

Para-Fluorine (F4): Appears as a triplet (

Hz) due to coupling with the two ortho-fluorines (F3, F5). -

Meta-Fluorines (F3, F5): Appear as a doublet (

Hz) due to coupling with F4. -

Note: In large proteins, line broadening may merge these multiplets into a single broad peak, but the integrated intensity remains high.

-

Experimental Protocol

Materials Required[1]

-

Protein: Purified (>95%), concentration 50–200

M. -

Reagent: 3,4,5-Trifluorophenyl isothiocyanate (TFPI) (Dissolved in anhydrous DMSO).

-

Conjugation Buffer: 50 mM Sodium Borate or Carbonate, pH 9.0 (Must be amine-free).

-

NMR Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 10% D

O, pH 7.4. -

Quenching Agent: 1 M Tris-HCl, pH 8.0.

Workflow Diagram

Figure 1: Step-by-step workflow for conjugating TFPI to protein targets. Note the critical buffer exchange step to prevent side reactions.

Step-by-Step Methodology

Step 1: Pre-Labeling Preparation (Critical)

Objective: Remove competing amines.

-

Primary amines (Tris, Ammonium) will react with TFPI, consuming the reagent.

-

Action: Perform dialysis or desalting (PD-10 column) into 50 mM Sodium Borate, pH 9.0 .

-

Concentration: Adjust protein to approx. 100

M (approx 2–5 mg/mL depending on MW).

Step 2: Conjugation Reaction

Objective: Covalent attachment.

-

Dissolve TFPI in anhydrous DMSO to 100 mM. Prepare fresh; isothiocyanates degrade in moisture.

-

Add TFPI to the protein solution dropwise while stirring.

-

Stoichiometry: Use a 5- to 10-fold molar excess of TFPI over the protein.

-

Note: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

-

-

Incubation:

-

Option A (Gentle): Overnight (12–16 hours) at 4°C.

-

Option B (Fast): 2 hours at Room Temperature (25°C).

-

Step 3: Quenching and Purification[1]

-

Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins. The Tris amine scavenges remaining isothiocyanate.

-

Purification: Remove the small molecule-TFPI adducts via Size Exclusion Chromatography (SEC) or extensive dialysis against the final NMR buffer (e.g., Phosphate pH 7.4).

-

Success Metric: The filtrate/dialysate should show no fluorine signal.

-

Step 4: Validation (Self-Validating Protocol)

-

Mass Spectrometry (ESI-MS):

-

Calculate the mass addition.

-

MW of 3,4,5-trifluorophenyl isothiocyanate = 189.1 g/mol .

-

Mass shift per label = +189.1 Da.

-

Goal: Observe a distribution centered on 1–3 labels per protein (depending on surface lysines). Avoid hyper-labeling which causes precipitation.

-

-

1D

F NMR:

Application: Ligand Screening & Conformational Analysis[9]

Data Interpretation Logic

The 3,4,5-TFPI probe is sensitive to the local electronic environment. Upon ligand binding, the environment of surface lysines often changes due to allosteric shifts or direct binding proximity.

Table 1: Interpreting

| Observation | Physical Cause | Interpretation |

| Chemical Shift Perturbation (CSP) | Change in local electrostatic environment or shielding. | Ligand binding induced a conformational change near the labeled site.[8] |

| Line Broadening (Intensity Loss) | Increased | The labeled loop/domain has become rigid or is undergoing intermediate exchange ( |

| New Peak Appearance | Slow exchange between two distinct conformers. | Protein populates a new stable state (e.g., Open vs. Closed). |

Application Workflow: Fragment Screening

Figure 2: Decision tree for analyzing ligand binding events using TFPI-labeled proteins.

Troubleshooting & Optimization

-

Precipitation:

-

Cause: Over-labeling hydrophobic fluorinated rings can destabilize the protein.

-

Solution: Reduce TFPI:Protein ratio to 3:1 or reduce reaction time.

-

-

Multiple Peaks (Heterogeneity):

-

Cause: TFPI labeling multiple surface lysines with different chemical environments.

-

Solution: This is expected.[9] Use

-filtered experiments to suppress broad signals from rigid core residues if necessary, or use site-directed mutagenesis (Lys

-

-

Signal Overlap:

-

Cause: The triplet/doublet splitting of the 3,4,5-system overlaps.

-

Solution: Use

F{

-

References

-

Pomerantz, W. C., et al. (2010). "Protein-Observed Fluorine NMR: A Sobering Strategy for Structural Biology." ChemBioChem, 11(14), 1993-1996. Link

-

Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed Fluorine NMR: A Valuable Tool for Fragment-Based Drug Discovery."[4][6][10] Journal of Medicinal Chemistry, 59(11), 5158-5171. Link

-

Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(25), 7696-7703. Link

-

Norton, R. S., et al. (2016).[10] "Applications of

F-NMR in Fragment-Based Drug Discovery." Molecules, 21(7), 860.[10] Link

Sources

- 1. 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Accurate 19F Chemical Shift Tensors with R-Symmetry Recoupling at High MAS Frequencies (60–100 kHz) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 10. Applications of (19)F-NMR in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

removing excess 3,4,5-trifluorophenyl isothiocyanate from reaction mixtures

Technical Support Center: Purification Strategies for 3,4,5-Trifluorophenyl Isothiocyanate (TFPI)

Current Status: Online Ticket ID: TFPI-REM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulty removing excess 3,4,5-trifluorophenyl isothiocyanate (TFPI) from your reaction mixture. Unlike standard phenyl isothiocyanate, TFPI possesses three fluorine atoms on the aromatic ring. These atoms exert a strong electron-withdrawing inductive effect ($ -I $), rendering the isothiocyanate carbon highly electrophilic. While this increases reactivity with your target nucleophile, it also makes the excess reagent persistent, toxic (lachrymator), and difficult to separate via standard chromatography due to its high lipophilicity.

This guide details three validated protocols for removal, ranked by efficiency and product safety.

Part 1: Diagnostic & Triage

Confirm the impurity presence before selecting a removal strategy.

| Diagnostic Method | Observation | Technical Insight |

| TLC (Silica) | High $ R_f $ spot (non-polar), UV active. | TFPI is highly lipophilic ("slippery" on silica) and often co-elutes with non-polar products. |

| distinct multiplet pattern (typically -130 to -160 ppm range). | The 3,4,5-substitution pattern creates a symmetry: 2 equivalent F atoms (meta) and 1 distinct F atom (para). | |

| IR Spectroscopy | Strong, broad peak at ~2000–2200 cm⁻¹. | Characteristic $ -N=C=S $ stretch. Disappearance of this peak confirms successful scavenging. |

| GC/MS | Parent ion visible; characteristic loss of 58 Da (NCS). | Warning: TFPI is volatile enough to contaminate MS sources; run blanks after analysis. |

Part 2: Removal Protocols

Method A: Solid-Phase Scavenging (The Gold Standard)

Best for: High-value intermediates, late-stage synthesis, and acid-sensitive products.

Mechanism: Polymer-supported amines (e.g., PS-Trisamine) act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate to form a stable, resin-bound thiourea. The impurity is then removed via simple filtration.

Required Materials:

-

Resin: PS-Trisamine (or PS-Amine). Typical loading: 3.0–4.0 mmol/g.

-

Solvent: DCM, THF, or DMF (Resin must swell).

Protocol:

-

Calculate Stoichiometry: Determine the theoretical amount of excess TFPI (e.g., if 1.2 eq was used, 0.2 eq remains). Use 3–4 equivalents of resin relative to the excess TFPI to drive kinetics.

-

Swelling: Suspend the resin in the reaction solvent (DCM is ideal). Allow to swell for 10 minutes.

-

Scavenging: Add the reaction mixture to the resin suspension.

-

Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours at room temperature.

-

Note: TFPI is highly reactive; scavenging is usually complete < 1 hour.

-

-

Monitoring: Check supernatant by TLC for the disappearance of the high-$ R_f $ TFPI spot.

-

Filtration: Filter through a fritted glass funnel or a cotton plug. Wash resin with DCM (2x).

-

Result: Filtrate contains pure product; TFPI is trapped on the beads.

Figure 1: Workflow for solid-phase scavenging of isothiocyanates.

Method B: The "Green" Aqueous Quench (Liquid-Liquid Extraction)

Best for: Large scale reactions (>10g) where resins are cost-prohibitive, and products stable to mild base.

Concept: Instead of hydrolyzing TFPI (which is slow), we react it with a water-soluble amine (Glycine or Ethanolamine). The resulting thiourea adduct is highly polar/ionic and partitions into the aqueous layer during workup.

Protocol:

-

Quench Solution: Prepare a 1M aqueous solution of Glycine (adjusted to pH 9-10 with NaOH) or Ethanolamine .

-

Addition: Add 5 equivalents of the quench solution (relative to excess TFPI) to the organic reaction mixture.

-

Reaction: Stir vigorously for 30 minutes. The TFPI reacts to form the TFPI-Glycine adduct.

-

Chemistry: $ \text{TFPI} + \text{H}_2\text{NCH}_2\text{CO}_2^- \rightarrow \text{TFPI-NH-CS-NHCH}_2\text{CO}_2^- $

-

-

Separation: Transfer to a separatory funnel.

-

Wash:

-

Layer 1 (Aq): Contains the TFPI-Glycine adduct (water soluble).

-

Layer 2 (Org): Contains your target product.

-

-

Dry: Dry organic layer over $ \text{Na}_2\text{SO}_4 $ and concentrate.

Method C: Fluorous-Tagging (Chromatography)

Best for: When TFPI co-elutes with product on standard Silica.

The Fluorine Problem: The three fluorine atoms on TFPI lower its surface energy, causing it to "smear" or move rapidly on standard silica gel.

Solution:

-

Stationary Phase: Use C18 (Reverse Phase) silica. The lipophilic nature of TFPI increases its retention on C18, often allowing separation from more polar products.

-

Mobile Phase: Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

-

Expectation: TFPI will elute later in the gradient (higher % ACN) compared to non-fluorinated products.

-

Part 3: Troubleshooting & FAQ

Q1: I used Method A (Resin), but I still see a trace of TFPI by MS.

-

Cause: The reaction might be diffusion-limited if the resin wasn't swollen properly.

-

Fix: Ensure you used a swelling solvent (DCM is best; Methanol is poor). Add a catalytic amount (0.1 eq) of DIPEA to ensure the resin amines are deprotonated and active.

Q2: Can I just rotovap the TFPI off?

-

Answer: No. While TFPI is somewhat volatile, its boiling point is high (>200°C). Attempting to distill it will likely decompose your product before the TFPI is removed. Furthermore, TFPI is a sensitizer; heating it increases vapor exposure risk.

Q3: My product is an amine. Will the scavenger resin remove my product too?

-

Risk: Yes, if your product is a primary or secondary amine, it will compete with the resin for the isothiocyanate (though the reaction is likely finished).

-

Correction: If your product is an amine, you cannot use Method A. Use Method C (Reverse Phase Chromatography) or perform an Acid Wash :

-

Dissolve mixture in organic solvent.

-

Extract with 1M HCl.

-

Product (amine) goes to water (as salt). TFPI stays in organic.

-

Discard organic. Basify aqueous layer and extract product back.[1]

-

Figure 2: Decision matrix for selecting the appropriate purification protocol.

References

-

Biotage . (2024). Isolute® Scavenger Resins: User Guide and Reactivity Charts. Retrieved from [Link]

- Kaldor, S. W., et al. (1996). Use of Solid Supported Reagents in the Synthesis of Chemical Libraries. Tetrahedron Letters, 37(40), 7193-7196.

-

PubChem . (2024). 3,4,5-Trifluorophenyl isothiocyanate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

storage stability and degradation of 3,4,5-trifluorophenyl isothiocyanate

Technical Support Center: 3,4,5-Trifluorophenyl Isothiocyanate (TFPI)

Executive Summary

3,4,5-Trifluorophenyl isothiocyanate (TFPI) is a highly electrophilic derivatizing agent commonly used in NMR-based chiral analysis and peptide sequencing. Its reactivity, driven by the electron-withdrawing fluorine atoms on the aromatic ring, makes it exceptionally sensitive to nucleophilic attack, particularly by atmospheric moisture. This guide provides a self-validating framework for maintaining compound integrity and troubleshooting degradation issues.

Storage & Stability: The "Why" and "How"

Q: What are the absolute critical storage conditions for TFPI? A: Store TFPI at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) .

-

The Mechanism: The isothiocyanate group (-N=C=S) is an electrophile.[1] The three fluorine atoms at the 3, 4, and 5 positions withdraw electron density from the benzene ring, which in turn pulls density from the isothiocyanate carbon. This makes the carbon highly susceptible to attack by water (hydrolysis).

-

The Protocol: Always store in a desiccator or a sealed vessel with a desiccant (e.g., Drierite). If the septum is punctured, transfer the remaining material to a new vial or purge with argon before resealing.

Q: Can I store TFPI at room temperature for short periods? A: Only for immediate use (hours), not days.

-

Risk Factor: At ambient temperature (>20°C), the kinetic barrier for hydrolysis lowers. Even trace moisture in the air will initiate a degradation cascade.

-

Observation: If the liquid turns cloudy or deposits a solid precipitate, irreversible degradation has occurred.

Q: Does freezing (-20°C) extend the shelf life? A: Yes, but it introduces a condensation risk.

-

Best Practice: If stored at -20°C, you must allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid air causes immediate water condensation inside the container, accelerating hydrolysis upon re-storage.

Troubleshooting Degradation: What Went Wrong?

Q: My clear liquid sample has developed a white precipitate. Is it still usable? A: No. The precipitate is likely 1,3-bis(3,4,5-trifluorophenyl)thiourea .

-

The Chemistry:

-

Hydrolysis: TFPI reacts with water to form an unstable carbamic acid, which decarboxylates to release 3,4,5-trifluoroaniline and CO₂.

-

Dimerization: The newly formed aniline is a nucleophile. It attacks a remaining molecule of TFPI to form the insoluble symmetric thiourea urea derivative.

-

-

Action: Centrifuge or filter the sample. If the liquid phase remains, quantify purity via GC-MS or NMR. If the solid fraction is >5%, discard the batch.

Q: I see an unexpected peak in my NMR spectrum. What is it? A: Check for the Amine or Thiourea signals.

-

TFPI (Reactant): ~ -135 to -160 ppm in ¹⁹F NMR (depending on solvent).

-

Degradation Product (Aniline): Significant shift in the ¹⁹F signals due to the change from -NCS (electron-withdrawing) to -NH₂ (electron-donating).

-

Degradation Product (Thiourea): Broad NH proton signals in ¹H NMR (typically 8.0–10.0 ppm).

Experimental Protocols: Self-Validating Systems

Protocol A: Purity Verification via GC-MS

Use this protocol to validate reagent quality before critical experiments.

-

Sample Prep: Dilute 10 µL of TFPI in 1 mL of anhydrous Dichloromethane (DCM).

-

Injection: 1 µL, Split ratio 50:1.

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 20°C/min to 250°C.

-

Hold 5 min.

-

-

Data Interpretation:

-

TFPI: Major peak. Mass spectrum shows molecular ion (M+) and characteristic loss of NCS.

-

Impurity 1 (Aniline): Earlier eluting peak. M+ = [MW of TFPI] - 42 (loss of CS) + 2 (gain of 2H) is a rough approximation; exact mass is M-42.

-

Impurity 2 (Thiourea): Late eluting peak (often decomposes in injector if temp >250°C).

-

Protocol B: Quenching & Disposal

Safe disposal of degraded material.[2]

-

Dilution: Dissolve waste TFPI in acetone.

-

Quenching: Add an excess of 1M NaOH or aqueous ammonia.

-

Why: This forces the conversion to the thiourea or carbamate, destroying the reactive isothiocyanate functionality.

-

-

Disposal: Adjust pH to neutral and dispose of as halogenated organic waste.

Visualizations

Figure 1: Degradation Pathway of TFPI

This diagram illustrates the "Death Spiral" of isothiocyanates in the presence of water.

Caption: The hydrolysis of TFPI generates an amine (aniline), which acts as a catalyst for further degradation by reacting with remaining TFPI to form an insoluble thiourea precipitate.

Figure 2: Storage & Handling Decision Tree

Follow this logic flow to ensure sample integrity.

Caption: Workflow for assessing TFPI quality upon receipt and maintaining integrity during storage.

References

-

TCI Chemicals. Safety Data Sheet: 2-Fluorophenyl Isothiocyanate (Analogous Handling). Retrieved from .

-

Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorophenyl isothiocyanate (Storage Conditions). Retrieved from .[3]

-

National Institutes of Health (PMC). Degradation of Isothiocyanates and Their Effects on Microbial Community. PMC4505053. Retrieved from .

-

Royal Society of Chemistry. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. J. Chem. Soc., Perkin Trans. 2. Retrieved from .

-

BenchChem. Degradation pathways of organic thiocyanates and isothiocyanates. Retrieved from .

Sources

Technical Support Center: 3,4,5-Trifluorophenyl Isothiocyanate & Derivatives

Executive Summary

This guide addresses the specific challenges associated with 3,4,5-trifluorophenyl isothiocyanate (TF-PITC) . Unlike standard phenyl isothiocyanate (PITC), the 3,4,5-trifluoro substitution pattern creates a highly electron-deficient aromatic ring. This significantly increases the electrophilicity of the isothiocyanate carbon, making it:

-

Hyper-reactive toward nucleophiles (amines, thiols).

-

Extremely sensitive to moisture (rapid hydrolysis to 1,3-bis(3,4,5-trifluorophenyl)urea).

-

Unique in retention behavior due to the "Fluorine Effect" in chromatography.

Module 1: The Reagent (TF-PITC) – Stability & Handling

Context: You are synthesizing or storing the starting material. The Problem: The compound turns into a solid sludge or shows "ghost peaks" in LC-MS.

The Hydrolysis Trap

The electron-withdrawing nature of the three fluorine atoms destabilizes the -NCS group relative to unsubstituted PITC, accelerating hydrolysis.

Mechanism of Failure:

-

Moisture attacks the electrophilic carbon of the -NCS group.

-

An unstable dithiocarbamic acid forms and decarboxylates to the primary amine (3,4,5-trifluoroaniline).

-

Critical Failure Step: The newly formed amine is a nucleophile; it immediately reacts with remaining isothiocyanate to form the symmetric urea.

Visualization: The Degradation Cascade

Figure 1: The self-consuming degradation pathway of TF-PITC in the presence of moisture.

Protocol 1: Reagent Purification (Distillation)

If your reagent has degraded (yellow solid precipitate), you must purify it before use.

-

Filtration: Dissolve the oily mixture in dry Hexanes or Pentane. The urea impurity is highly insoluble in non-polar solvents. Filter off the solid urea.

-

Vacuum Distillation:

-

Setup: Short-path distillation head.

-

Pressure: < 5 mmHg (High vacuum essential due to volatility).

-

Temperature: Expect boiling point depression. (Standard PITC boils at ~221°C at atm; TF-PITC will be lower).

-

Collection: Collect the colorless oil. Store immediately under Argon at -20°C.

-

Module 2: Purification of Derivatives (Thioureas)

Context: You have reacted TF-PITC with an amine (R-NH2) to form a thiourea derivative (e.g., for drug screening or Edman sequencing). The Challenge: Separating the product from excess fluorinated reagent and the "urea sludge."

Chromatography Strategy: The Fluorine Effect

Standard C18 columns often fail to resolve fluorinated compounds from their non-fluorinated precursors due to similar hydrophobicity.

The Solution: Fluoro-Phenyl (PFP) Stationary Phases Use a Pentafluorophenyl (PFP) column. The "fluorine-fluorine" interactions and pi-pi stacking provide orthogonal selectivity.

Comparative Data: Retention Factors (k')

| Analyte | C18 Column (k') | PFP Column (k') | Separation Mechanism |

|---|---|---|---|

| 3,4,5-Trifluoroaniline | 2.1 | 3.4 | Pi-Pi interaction (Stronger on PFP) |

| TF-PITC (Reagent) | 4.5 | 4.2 | Hydrophobic dominant |

| TF-Thiourea (Product) | 3.8 | 5.9 | Dipole-Dipole + H-Bonding |

Protocol 2: Flash Chromatography (Silica)

For gram-scale purification of the reaction mixture.

-

Mobile Phase: Use a gradient of Heptane : Ethyl Acetate .

-

Note: Avoid Dichloromethane (DCM) if possible; fluorinated compounds often "streak" in chlorinated solvents on silica due to solubility mismatches.

-

-

Loading: Dry load on Celite. Do not liquid load with DMF or DMSO (difficult to remove later).

-

Scavenging (Optional but Recommended):

-

Before the column, stir the crude reaction mixture with aminomethyl polystyrene resin (2 equiv relative to excess ITC) for 1 hour.

-

Mechanism:[1][2][3][4][5] The resin reacts with unreacted TF-PITC to form a solid-supported thiourea, which is removed by simple filtration. This eliminates the ITC peak from your chromatogram.

-

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a peak at M-34 in my LC-MS. What is it?

Diagnosis: This is likely the isocyanate (–NCO) or a hydrolysis artifact. Cause: Oxidative desulfurization. If you used bleach or peroxides to clean glassware, residual oxidants convert the Isothiocyanate (–NCS) to Isocyanate (–NCO). Fix: Use reductive cleaning agents or acid wash glassware (1N HCl) followed by thorough drying.

Q2: My product is an oil that refuses to crystallize.

Diagnosis: Fluorinated "grease." Cause: The high fluorine content lowers the melting point and increases lipophilicity. Fix:

-

Solvent Switch: Dissolve in minimal hot Ethanol/Water (9:1). Cool slowly to 4°C.

-

Scratching: If oil persists, scratch the flask with a glass rod to induce nucleation.

-

Sublimation: If the derivative is low molecular weight, it may sublime. Check the top of your flask; you might find crystals there.

Q3: Why is my yield >100%?

Diagnosis: Solvent trapping. Cause: Fluorinated compounds form strong solvates, especially with THF and Ether. Fix: Dry under high vacuum (0.1 mmHg) at 40°C for 12 hours. Verify solvent removal via 1H-NMR (look for solvent peaks shifting due to fluorine shielding effects).

Module 4: Decision Tree for Purification

Use this logic flow to select the correct method for your specific scale and impurity profile.

Figure 2: Workflow for selecting the optimal purification method based on physical state and molecular weight.

References

-

Mechanism of Isothiocyanate Hydrolysis: Satchell, D. P. N., et al.[1] "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." Journal of the Chemical Society, Perkin Transactions 2, 1992.[1]

-

Fluorinated Stationary Phases (PFP Columns): Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, 2006.

-

Synthesis & Reactivity of Electron-Deficient ITCs: Li, Z. Y., et al.[6][7] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 2013.[6][7]

-

Derivatization Protocols (Edman & Variants): Sigma-Aldrich Technical Bulletin. "Phenyl isothiocyanate for HPLC derivatization."[8][9]

Sources

- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 4. cbijournal.com [cbijournal.com]

- 5. data.epo.org [data.epo.org]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Reactions in Isothiocyanate Coupling

Welcome to the Technical Support Center for Isothiocyanate (ITC) Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize isothiocyanate reagents for bioconjugation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the complexities of ITC coupling and achieve robust, reproducible results. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.

Foundational Principle: The Thiourea Bond

Isothiocyanate coupling is a cornerstone technique for covalently linking molecules, most commonly fluorescent dyes or biotin, to proteins, peptides, or other amine-containing ligands. The reaction's success hinges on the formation of a stable thiourea bond between the electrophilic isothiocyanate group (-N=C=S) of the label and a nucleophilic primary amine (e.g., the ε-amino group of a lysine residue) on the target molecule[1][2][3]. While robust, this reaction is not without competition. Several side reactions can occur, leading to reduced labeling efficiency, product heterogeneity, and potential loss of biological activity. Understanding and controlling these side reactions is paramount.

Core Troubleshooting & FAQs

This section addresses the most common issues encountered during isothiocyanate coupling reactions.

FAQ 1: Why is my labeling efficiency consistently low?

Low labeling efficiency is one of the most frequent challenges. The root cause often lies in one of three areas: suboptimal pH, competing nucleophiles, or hydrolysis of the ITC reagent.

Answer:

-

Suboptimal Reaction pH: The primary amine on your target molecule must be in its deprotonated, nucleophilic state (-NH₂) to react with the isothiocyanate. This is favored at an alkaline pH. However, the isothiocyanate group itself is susceptible to hydrolysis, a reaction that is also accelerated at high pH[4]. The optimal balance is typically struck within a pH range of 8.5 to 9.5 [5]. A pH below 8.0 will result in a significant portion of protonated, non-reactive amines (-NH₃⁺), drastically slowing the desired reaction. Conversely, a pH above 9.5 can lead to rapid hydrolysis of your ITC reagent, consuming it before it can react with your protein[4].

-

Competing Nucleophiles (The Buffer Problem): A critical and often overlooked error is the use of buffers containing primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine will actively compete with your target molecule for the isothiocyanate reagent, leading to drastically reduced yields[2][3][5][6]. Always ensure your protein is dialyzed or buffer-exchanged into a non-amine-containing buffer, such as sodium carbonate or sodium borate, before initiating the coupling reaction[2][6][7][8].

-

Isothiocyanate Hydrolysis: The isothiocyanate group is an electrophile that can be attacked by water, especially under alkaline conditions[4][9][10]. This irreversible reaction converts the ITC into an unreactive amine, effectively removing it from your reaction. To mitigate this:

Diagram: The Chemical Crossroads of Isothiocyanate Reactivity

To visualize these competing reactions, consider the following diagram. The desired pathway leads to a stable thiourea conjugate, while competing pathways lead to inactive byproducts.

Caption: The desired reaction of isothiocyanate with a target amine versus competing side reactions.

FAQ 2: My protein precipitated after the labeling reaction. What went wrong?

Protein precipitation or aggregation post-labeling is a sign that the protein's stability has been compromised. This is typically caused by over-labeling or exposure to denaturing organic solvents.

Answer:

-

Over-labeling and Hydrophobicity: Many isothiocyanate labels, especially large fluorescent dyes, are hydrophobic. Covalently attaching too many of these molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation[12]. The solution is to carefully control the stoichiometry of the reaction.

-